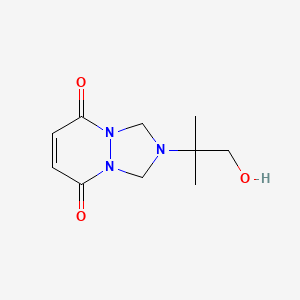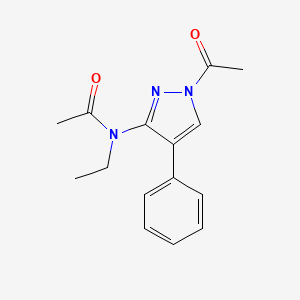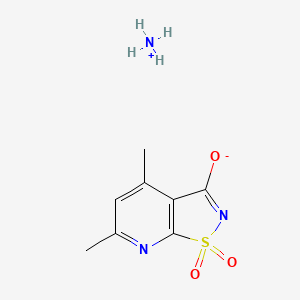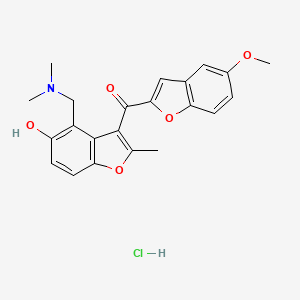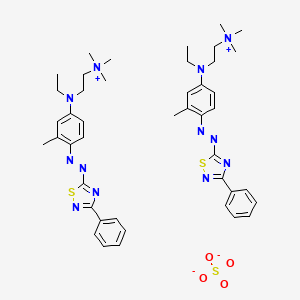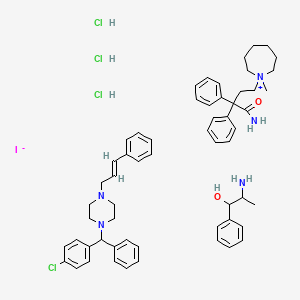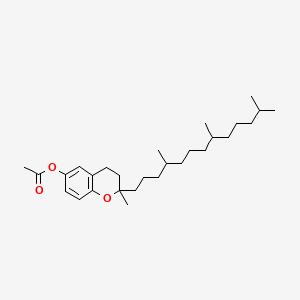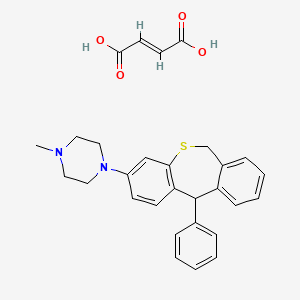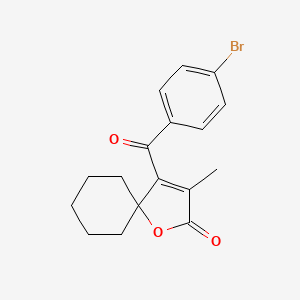
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom. The presence of a bromobenzoyl group and a methyl group adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- typically involves multiple steps:
Formation of the Spiro Ring: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the Bromobenzoyl Group: This step might involve a Friedel-Crafts acylation reaction where a bromobenzoyl chloride reacts with the spiro compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-Oxaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- would depend on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro(4.5)dec-3-en-2-one: Lacks the bromobenzoyl and methyl groups.
4-(4-Bromobenzoyl)-3-methyl-2-oxaspiro(4.5)decane: A structural isomer with different spatial arrangement.
3-Methyl-4-(4-bromobenzoyl)-1-oxaspiro(4.5)decane: Another isomer with variations in the position of the methyl group.
Uniqueness
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- is unique due to its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
86560-10-3 |
|---|---|
Molecular Formula |
C17H17BrO3 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
4-(4-bromobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17BrO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
FAGGQHWQISDIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


